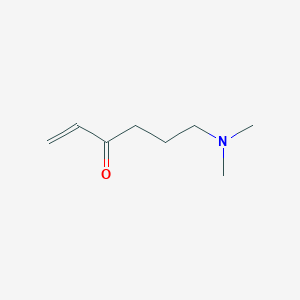![molecular formula C10H23N3O B14485650 N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine CAS No. 65114-16-1](/img/structure/B14485650.png)
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a dimethylamino group and a hydroxylamine group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpentan-2-one with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine is unique due to the presence of both a dimethylamino group and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65114-16-1 |
|---|---|
Molekularformel |
C10H23N3O |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-[4-[2-(dimethylamino)ethylamino]-4-methylpentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H23N3O/c1-9(12-14)8-10(2,3)11-6-7-13(4)5/h11,14H,6-8H2,1-5H3 |
InChI-Schlüssel |
QVHMWXKFDYBSAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)CC(C)(C)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


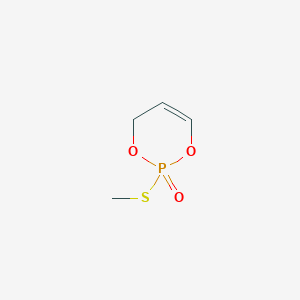
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

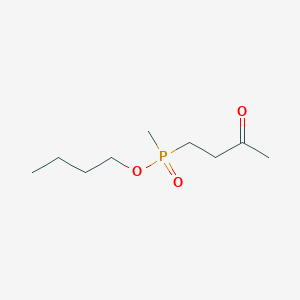
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
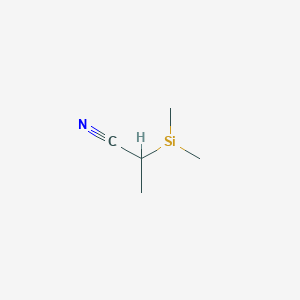
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
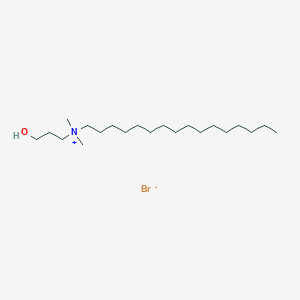
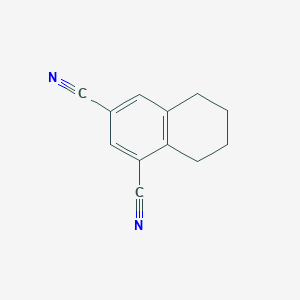
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
